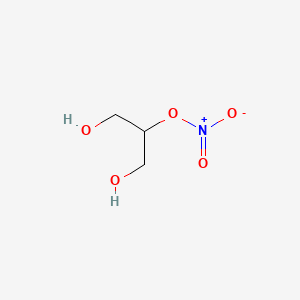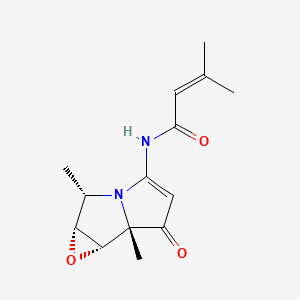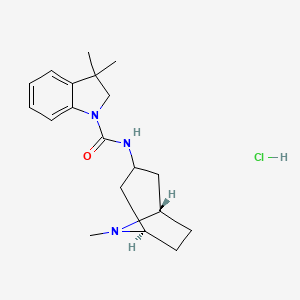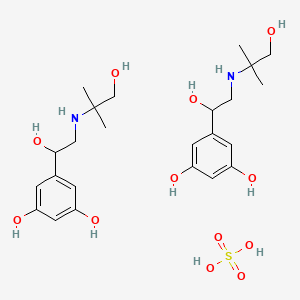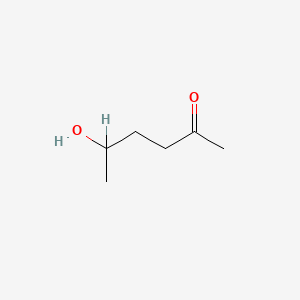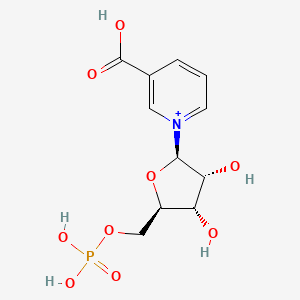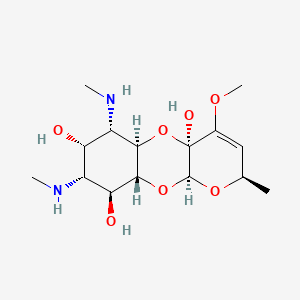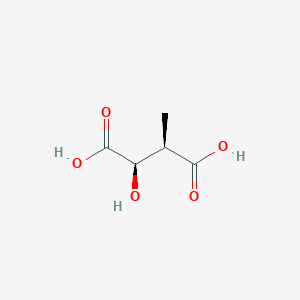
D-threo-3-methylmalic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
D-threo-3-methylmalic acid is a threo-3-methylmalic acid. It is an enantiomer of a L-threo-3-methylmalic acid.
Wissenschaftliche Forschungsanwendungen
Polymer Synthesis
D-threo-3-methylmalic acid has been explored in polymer chemistry. Cammas et al. (1994) describe the preparation of racemic threo-poly(β-3-methylmalic acid) from a racemic mixture of threo-3-methylaspartic acid, which expands the family of poly(β-malic acid) derivatives. This polymer features two stereogenic centers in its main chain and combines hydrophobic alkyl and hydrophilic carboxylic acid groups (Cammas et al., 1994).
Metabolism Studies
Research by Suzuki et al. (1976) investigated the metabolism of threo-beta-methylmalate by a Bacillus species, revealing interconversion reactions between threo-beta-methylmalate and citramalate. These findings suggest a role in catabolism for threo-beta-methylmalate (Suzuki et al., 1976).
Synthesis Studies
Wakamiya et al. (1982) demonstrated the stereospecific synthesis of threo-3-Methyl-D-cysteine from D-threonine, a component of the peptide antibiotic nisin, underscoring the chemical versatility of D-threo-3-methylmalic acid derivatives in synthesizing complex biological molecules (Wakamiya et al., 1982).
Enzyme Substrate Activity
Research into enzyme substrate activity has also been explored. Plaut et al. (1975) studied the activity of isocitrate dehydrogenases with various stereoisomers, including D-threo-3-methylmalic acid, providing insights into enzymatic reactions and substrate specificity (Plaut et al., 1975).
Biocompatibility and Therapeutic Applications
Bear et al. (1999) investigated the biocompatibility of a biosynthetic stereocopolymer of 3-methylmalic acid, highlighting its potential for temporary therapeutic applications due to its hydrolyzable and biocompatible nature (Bear et al., 1999).
Analytical Method Development
Pedersen et al. (2011) developed a method for quantifying methylmalonic acid in serum, utilizing derivatization techniques that could be relevant for studying D-threo-3-methylmalic acid in biological samples (Pedersen et al., 2011).
Eigenschaften
Produktname |
D-threo-3-methylmalic acid |
|---|---|
Molekularformel |
C5H8O5 |
Molekulargewicht |
148.11 g/mol |
IUPAC-Name |
(2R,3R)-2-hydroxy-3-methylbutanedioic acid |
InChI |
InChI=1S/C5H8O5/c1-2(4(7)8)3(6)5(9)10/h2-3,6H,1H3,(H,7,8)(H,9,10)/t2-,3-/m1/s1 |
InChI-Schlüssel |
NPYQJIHHTGFBLN-PWNYCUMCSA-N |
Isomerische SMILES |
C[C@H]([C@H](C(=O)O)O)C(=O)O |
Kanonische SMILES |
CC(C(C(=O)O)O)C(=O)O |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




